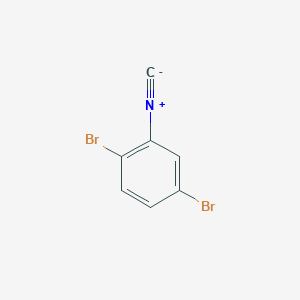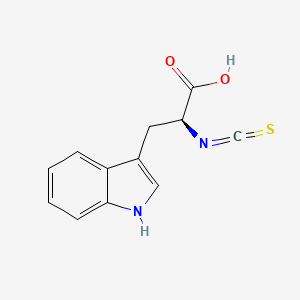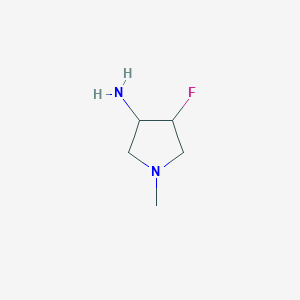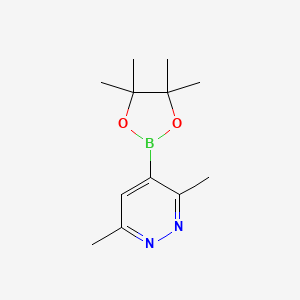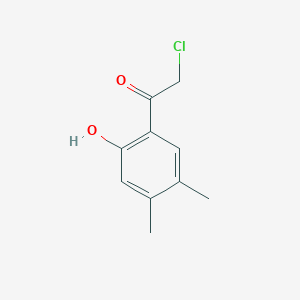
o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone: is an organochlorine compound characterized by the presence of a chlorine atom and three fluorine atoms attached to a butyrophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone typically involves the chlorination and fluorination of butyrophenone derivatives. One common method includes the reaction of gamma-chloro butyric ester with trimethylamine in the presence of an alcohol solvent under high-pressure conditions . The reaction is carried out at temperatures ranging from 50-120°C for 5-24 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between organochlorine compounds and biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a catalyst or reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Cyhalothrin: An organochlorine compound used as a pesticide, characterized by its chlorine and fluorine atoms.
Lindane: Another organochlorine compound with insecticidal properties.
Uniqueness: o-Chloro-gamma,gamma,gamma-trifluorobutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike cyhalothrin and lindane, this compound’s trifluoromethyl group enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C10H8ClF3O/c11-8-4-2-1-3-7(8)9(15)5-6-10(12,13)14/h1-4H,5-6H2 |
Clave InChI |
ULOBBEHMEXWEQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/no-structure.png)


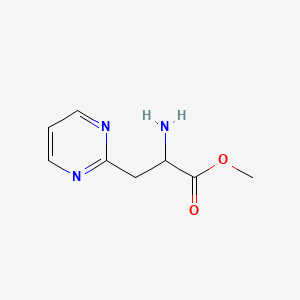
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
